2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Thiadiazole Formation: The thiadiazole ring is synthesized separately through a cyclization reaction involving thiosemicarbazide and acetic anhydride.
Coupling Reaction: The final step involves coupling the benzylpiperidine and thiadiazole rings through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the thiadiazole ring or the acetamide group.
Substitution: Substitution reactions may occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield benzaldehyde derivatives, while reduction of the thiadiazole ring could produce thiadiazoline derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions could modulate the activity of these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H22N4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H22N4OS/c1-13-19-20-17(23-13)18-16(22)12-21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,18,20,22) |
InChI Key |
FMCDZNIZTPMBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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